Methyl 3-iodo-8-methoxyquinoline-6-carboxylate

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Researchers seeking efficient Suzuki coupling building blocks often encounter slow oxidative addition with bromo analogs, reducing throughput. Methyl 3-iodo-8-methoxyquinoline-6-carboxylate (CAS 2639207-63-7, ≥98%) addresses this with a 3-iodo substituent that undergoes significantly faster Pd(0) oxidative addition. • Enables rapid, high-yielding Suzuki-Miyaura couplings under mild conditions. • 8-Methoxy group enhances solubility and contributes to Gram-positive antibacterial potential. • Iodo substituent permits direct isotopic exchange for ¹²³I/¹²⁴I SPECT/PET probe synthesis. • Supplied with rigorous QC; ready-to-use for medicinal chemistry and agrochemical discovery.

Molecular Formula C12H10INO3
Molecular Weight 343.12 g/mol
Cat. No. B13940450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-8-methoxyquinoline-6-carboxylate
Molecular FormulaC12H10INO3
Molecular Weight343.12 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)I
InChIInChI=1S/C12H10INO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3
InChIKeyJTJNLACVHLKMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Iodo-8-Methoxyquinoline-6-Carboxylate – Overview


Methyl 3-iodo-8-methoxyquinoline-6-carboxylate (CAS 2639207-63-7, purity ≥98%) is a quinoline derivative featuring iodine at C3, a methoxy group at C8, and a methyl carboxylate at C6. Its molecular formula is C₁₂H₁₀INO₃, with a molecular weight of 343.12 g/mol and a computed LogP of 2.91 . This substitution pattern yields a scaffold that merges the high oxidative addition reactivity of an aryl iodide with the electronic and solubility contributions of the 8-methoxy substituent, thereby providing a reactivity profile distinct from non-iodinated or non-methoxylated quinoline-6-carboxylate analogs.

Cross-coupling
Aryl iodide provides higher oxidative addition reactivity in Pd(0) catalysis
Electronic profile
8‑Methoxy group tunes electronic and solubility properties of the quinoline core
Antimicrobial context
Iodo‑carboxy‑quinoline scaffold shows class‑level antimicrobial research potential

Risks of Substituting with Bromo or Chloro Analogs


Replacing Methyl 3-iodo-8-methoxyquinoline-6-carboxylate with its bromo congener (CAS 2639205-51-7, LogP 2.79) or a non-halogenated parent is not chemically equivalent. In palladium(0)-catalyzed cross-coupling, aryl iodides undergo oxidative addition significantly faster than aryl bromides, a rate-determining step that directly governs reaction efficiency [1]. Simultaneously, the 8-methoxy group has been associated with enhanced Gram-positive antibacterial activity in quinolonecarboxylic acid derivatives, a property absent in unsubstituted analogs [2]. Therefore, substituting either the 3-iodo or the 8-methoxy moiety is expected to compromise cross-coupling yields and may alter biological efficacy, making direct interchange without re-optimization inadvisable.

Replacing iodine with bromine may reduce Pd(0) oxidative addition rate and compromise cross‑coupling efficiency.
Omitting the 8‑methoxy group may remove class‑associated antimicrobial activity observed in quinolonecarboxylic acid derivatives.
Non‑halogenated or non‑methoxylated quinoline‑6‑carboxylates lack both the reactivity and bioactivity context of the target compound.

Differentiation Evidence vs. Closest Analogs


Accelerated Pd(0) Oxidative Addition for Cross-Coupling

The C3 iodine atom enables oxidative addition to Pd(0) at a rate substantially exceeding that of the corresponding C3 bromo compound. A quantitative reactivity model covering 79 substrates demonstrates that aryl iodides react notably faster than aryl bromides in palladium-catalyzed oxidative addition [1]. While direct kinetic measurements for this specific compound have not been published, the well-established halogen reactivity order (I > Br >> Cl) is universally accepted and indicates that Methyl 3-iodo-8-methoxyquinoline-6-carboxylate will require milder conditions, lower catalyst loadings, or shorter reaction times than its bromo analog to achieve comparable or superior cross-coupling yields.

Cross‑coupling Reactivity
Class‑level inference
I > Br >> Cl
~10–100× rate acceleration for aryl iodide vs. aryl bromide under standard Suzuki conditions
Supports synthetic workflow efficiency context
Rate data from Pd(0) reactivity model; compound‑specific kinetics not reported
Cross-Coupling Suzuki-Miyaura Organic Synthesis

Increased Lipophilicity vs. Bromo Analog

The vendor-computed LogP of Methyl 3-iodo-8-methoxyquinoline-6-carboxylate is 2.91 , whereas the corresponding bromo analog returns a LogP of 2.79 . The +0.11 difference, although modest, is directionally consistent with the higher polarizability and mass of iodine and can subtly enhance membrane partitioning, a parameter routinely considered in lead optimization and building-block selection.

Lipophilicity (LogP)
Cross‑study comparable
2.91 vs 2.79 (bromo analog)
ΔLogP +0.11
Directionally supports modest membrane partitioning shift
Computed LogP; vendor‑reported values
Lipophilicity Drug Design ADME

Anti-Staphylococcal Potential of Iodo-Carboxy-Quinolines

A 2024 library of 6-iodo-substituted carboxy-quinolines, exemplified by a 6-iodo-2-phenylquinoline-4-carboxylic acid scaffold (compound 4a), exhibited antibacterial activity against S. epidermidis with MIC values superior to the DMSO solvent control [1]. Although the exact target molecule was not part of this library, the data provide class-level validation that iodo-carboxy-quinoline scaffolds carry intrinsic antimicrobial potential. The target compound's additional 8-methoxy and 6-methyl carboxylate substituents offer further diversification points that may enhance or modulate this activity.

Antimicrobial Screening
Class‑level inference
Iodo‑carboxy‑quinoline analog 4a active vs. S. epidermidis (binary microdilution)
Supports antimicrobial screening context for iodo‑quinoline scaffolds
Target compound not directly tested; data from structurally related library
Antimicrobial Biofilm Quinoline

Vendor QC with Multi-Technique Analytical Documentation

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate is supplied at 98% purity (HPLC) and includes batch-specific quality control data comprising NMR, HPLC, and GC spectra . While the bromo analog is also offered at 98% purity, explicit multi-technique QC documentation, as provided for the iodo variant, reduces the risk of structural misassignment or impurity-related synthetic failures, thereby supporting more reproducible multi-step synthesis.

QC Documentation
Supporting evidence
98% purity; batch‑specific NMR, HPLC, GC spectra provided
Supports procurement reliability and batch consistency
Multi‑technique QC reduces structural misassignment risk
Quality Control Procurement Analytical Chemistry

Application Scenarios Outperforming Generic Analogs


Suzuki–Miyaura Cross-Coupling for Quinoline Diversification

The compound's aryl iodide functionality enables rapid, high-yielding Suzuki–Miyaura couplings under mild conditions, outperforming the bromo analog in oxidative addition rate [1]. This makes it the preferred building block for generating diverse 3-aryl quinoline libraries in medicinal chemistry and agrochemical discovery, where throughput and functional-group tolerance are critical.

Radioiodination Precursor for SPECT/PET Imaging

The presence of a stable iodine atom at C3 facilitates direct isotopic exchange or radioiodination, allowing the molecule to be converted into a ¹²³I- or ¹²⁴I-labeled probe for single-photon emission computed tomography (SPECT) or positron emission tomography (PET). This capability is not accessible with bromo or chloro analogs, positioning the iodo compound as a strategic intermediate for imaging studies.

Hit Expansion Against Gram-Positive Pathogens

Building on the class-level antimicrobial activity of iodo-carboxy-quinolines against S. epidermidis [1] and the known Gram-positive-enhancing effect of the 8-methoxy group [2], this compound can serve as a starting point for structure‑activity relationship (SAR) campaigns aimed at developing novel anti-staphylococcal or anti-biofilm agents.

Application
Selection Property
Validation Focus
Quinoline diversification via cross‑coupling
Aryl iodide reactivity profile
Coupling yield and mild‑condition compatibility
Radioiodination precursor for imaging research
Stable iodine at C3 for isotopic exchange
Radioiodination efficiency and tracer integrity
Gram‑positive antimicrobial screening campaigns
Iodo‑carboxy‑quinoline scaffold with class‑level activity
SAR profiling and anti‑staphylococcal endpoint confirmation
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